1-(2,5-Dimethylphenyl)-4-[2-(2,6,6-trimethylcyclohexen-1-yl)ethyl]piperazine
Description
1-(2,5-Dimethylphenyl)-4-[2-(2,6,6-trimethylcyclohexen-1-yl)ethyl]piperazine is a complex organic compound that belongs to the class of piperazines This compound is characterized by the presence of a piperazine ring substituted with a 2,5-dimethylphenyl group and a 2-(2,6,6-trimethylcyclohexen-1-yl)ethyl group
Properties
IUPAC Name |
1-(2,5-dimethylphenyl)-4-[2-(2,6,6-trimethylcyclohexen-1-yl)ethyl]piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36N2/c1-18-8-9-20(3)22(17-18)25-15-13-24(14-16-25)12-10-21-19(2)7-6-11-23(21,4)5/h8-9,17H,6-7,10-16H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKRFYOIRVHZCPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)CCN2CCN(CC2)C3=C(C=CC(=C3)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Dimethylphenyl)-4-[2-(2,6,6-trimethylcyclohexen-1-yl)ethyl]piperazine typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperazine ring, followed by the introduction of the 2,5-dimethylphenyl group and the 2-(2,6,6-trimethylcyclohexen-1-yl)ethyl group through various substitution reactions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-Dimethylphenyl)-4-[2-(2,6,6-trimethylcyclohexen-1-yl)ethyl]piperazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts such as palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(2,5-Dimethylphenyl)-4-[2-(2,6,6-trimethylcyclohexen-1-yl)ethyl]piperazine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its effects on the central nervous system.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,5-Dimethylphenyl)-4-[2-(2,6,6-trimethylcyclohexen-1-yl)ethyl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-(2,5-Dimethylphenyl)piperazine: Shares the piperazine ring and 2,5-dimethylphenyl group but lacks the 2-(2,6,6-trimethylcyclohexen-1-yl)ethyl group.
1-(2,6-Dimethylphenyl)piperazine: Similar structure but with a different substitution pattern on the phenyl ring.
1-(2,5-Dimethylphenyl)-4-ethylpiperazine: Similar structure but with a simpler ethyl group instead of the 2-(2,6,6-trimethylcyclohexen-1-yl)ethyl group.
Uniqueness
1-(2,5-Dimethylphenyl)-4-[2-(2,6,6-trimethylcyclohexen-1-yl)ethyl]piperazine is unique due to the presence of the 2-(2,6,6-trimethylcyclohexen-1-yl)ethyl group, which imparts distinct chemical and biological properties compared to other similar compounds. This unique structural feature may influence its reactivity, binding affinity, and overall activity in various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
